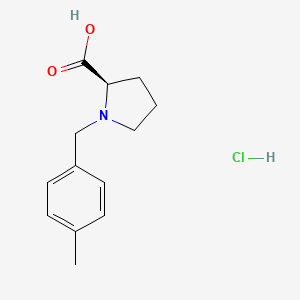

(R)-1-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Description

(R)-1-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine derivative characterized by a 4-methylbenzyl substitution on the nitrogen atom and a carboxylic acid group at the 2-position of the pyrrolidine ring. The compound exists as a hydrochloride salt, enhancing its solubility in aqueous environments.

Properties

IUPAC Name |

(2R)-1-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-10-4-6-11(7-5-10)9-14-8-2-3-12(14)13(15)16;/h4-7,12H,2-3,8-9H2,1H3,(H,15,16);1H/t12-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTIZBSRVMKWMN-UTONKHPSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCCC2C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CN2CCC[C@@H]2C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10855629 | |

| Record name | 1-[(4-Methylphenyl)methyl]-D-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217789-18-8 | |

| Record name | 1-[(4-Methylphenyl)methyl]-D-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and other bioactive molecules.

Biology: It serves as a ligand in biological studies to investigate protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (R)-1-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor or activator of certain enzymes or receptors. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and analogs derived from the evidence:

Key Observations :

- Substituent Effects : The 4-methylbenzyl group in the target compound enhances lipophilicity compared to the benzyl group in the analog from . This difference may influence membrane permeability and receptor binding .

- Functional Groups : The carboxylic acid in the target compound contrasts with ester or amide groups in analogs, affecting bioavailability. For instance, ester derivatives (e.g., ) may act as prodrugs, hydrolyzing in vivo to active acids .

- Stereochemistry: The R-configuration in the target compound and ’s analog suggests stereoselectivity in biological activity, as seen in cannabinoid receptor ligands (e.g., 50-fold potency difference between enantiomers in ) .

Pharmacological and Biochemical Implications

Receptor Binding and Selectivity

Key findings include:

- Cannabinoid Receptor Affinity: CP-55,940 binds to CB1 receptors with high affinity (Kd = 133 pM), while SR 144528 selectively antagonizes CB2 receptors (Ki = 0.6 nM vs. 400 nM for CB1) .

- Structural Parallels : The target compound’s aromatic and hydrophobic substituents (4-methylbenzyl) may mimic the pharmacophore of CB1/CB2 ligands, though its carboxylic acid group could reduce blood-brain barrier penetration compared to neutral esters or amides .

Bioactivity in Microbial Systems

The cyclic tetrapeptide from demonstrates antibacterial and antifungal activity, suggesting that pyrrolidine derivatives with bulky substituents (e.g., cyclopentane, phenyl) may disrupt microbial membranes or enzymes . The target compound’s 4-methylbenzyl group could confer similar bioactivity, though this requires experimental validation.

Physicochemical Properties

Hypothetical Data Based on Analogs :

Notes:

Biological Activity

(R)-1-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant potential in pharmacology due to its unique structural characteristics. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a carboxylic acid and a 4-methylbenzyl group. The stereochemistry at the 2 and 4 positions of the pyrrolidine ring is crucial for its biological activity, influencing interactions with various biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrrolidine derivatives can possess antibacterial and antifungal properties. For example, certain derivatives demonstrated significant inhibition against Gram-positive bacteria such as Bacillus subtilis and Enterococcus faecalis with minimum inhibitory concentrations (MIC) ranging from 75 to 125 µg/mL .

- Neuropharmacological Effects : Compounds with similar structures have been linked to neurotransmitter modulation, indicating potential use in treating neurological disorders.

- Anticancer Potential : Recent investigations into the antiproliferative effects of pyrrolidine derivatives suggest that this compound may exhibit cytotoxicity against various cancer cell lines, although specific studies on this compound are still needed .

Synthesis

The synthesis of this compound involves multi-step organic synthesis techniques. Key steps include:

- Formation of the Pyrrolidine Ring : Utilizing chiral starting materials to ensure the desired stereochemical configuration.

- Substitution Reactions : Introducing the 4-methylbenzyl group through electrophilic aromatic substitution.

- Salt Formation : Converting the free base into its hydrochloride form to enhance solubility.

Comparative Analysis of Biological Activity

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented in Table 1.

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| (S)-Proline | Pyrrolidine derivative | Neurotransmitter modulation | Naturally occurring amino acid |

| (R)-Baclofen | GABA analog | Muscle relaxant | Acts on GABA receptors |

| (S)-Gabapentin | GABA analog | Anticonvulsant | Modulates calcium channels |

| (S)-Lysine | Amino acid | Nutritional supplement | Essential amino acid |

This table highlights that while many compounds share similar biological activities related to neurotransmitter modulation or analgesia, the unique stereochemistry and functional groups of this compound may confer distinct therapeutic properties.

Case Study 1: Antimicrobial Activity

In a study evaluating various pyrrolidine derivatives, it was found that certain modifications led to enhanced antibacterial activity against resistant strains. The specific structure-activity relationship indicated that halogen substituents significantly influenced bioactivity .

Case Study 2: Anticancer Potential

A recent investigation into pyrrolidine-based compounds showed promising results in inhibiting cancer cell proliferation in vitro. The study established clear structure–activity relationships, suggesting that modifications to the pyrrolidine structure could enhance cytotoxic effects against specific cancer types .

Q & A

Q. What are the optimal synthetic routes for (R)-1-(4-methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis typically involves:

- Chiral Resolution : Use of (R)-configured starting materials (e.g., (R)-proline derivatives) to preserve stereochemistry during alkylation or benzylation steps .

- Benzylation : Reaction of (R)-pyrrolidine-2-carboxylic acid with 4-methylbenzyl chloride under basic conditions (e.g., NaH in DMF) to introduce the 4-methylbenzyl group .

- Acid Hydrolysis and Salt Formation : Treatment with HCl in ethanol to form the hydrochloride salt .

Q. Key Data :

| Step | Reagents/Conditions | Intermediate | Purity Control |

|---|---|---|---|

| Benzylation | 4-Methylbenzyl chloride, NaH, DMF, 0–25°C | (R)-1-(4-Methylbenzyl)pyrrolidine-2-carboxylate | Chiral HPLC (e.g., Chiralpak AD-H column) |

| Hydrolysis | 6M HCl, reflux, 12h | Free carboxylic acid | Titration (pH 3–4 for precipitation) |

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry via - and -NMR. Key signals include:

- Pyrrolidine Ring : δ 3.2–3.8 ppm (multiplet for H-2 and H-5), δ 1.8–2.5 ppm (H-3 and H-4) .

- 4-Methylbenzyl Group : δ 2.35 ppm (singlet, CH), δ 7.2–7.3 ppm (aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peak at m/z 279.13 [M+H] (calculated for CHClNO) .

Q. What are the critical stability considerations for this compound under laboratory storage?

Methodological Answer:

- Moisture Sensitivity : Store desiccated at –20°C to prevent hydrolysis of the hydrochloride salt .

- pH-Dependent Degradation : Avoid prolonged exposure to alkaline conditions (pH > 8), which may racemize the chiral center .

Advanced Research Questions

Q. How does the (R)-enantiomer’s stereochemistry influence its interaction with biological targets compared to the (S)-form?

Methodological Answer:

- Receptor Binding Assays : Use radiolabeled ligands (e.g., -tagged) to compare binding affinity to G-protein-coupled receptors (GPCRs) or ion channels. For example:

- Molecular Dynamics Simulations : Model interactions with receptor active sites (e.g., hydrophobic pockets accommodating the 4-methylbenzyl group) to explain enantioselectivity .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Meta-Analysis : Compare datasets using standardized assay conditions (e.g., cell lines, buffer pH, incubation time). For example:

- Orthogonal Validation : Confirm activity via independent methods (e.g., surface plasmon resonance for binding kinetics vs. functional cAMP assays) .

Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

- In Silico ADMET Prediction : Use tools like SwissADME to optimize logP (target: 1–3) and polar surface area (<80 Å) for blood-brain barrier penetration .

- Docking Studies : Identify substituents (e.g., fluorination at the benzyl group) that improve binding to target enzymes (e.g., prolyl oligopeptidase) while reducing off-target effects .

Q. What analytical techniques are critical for characterizing degradation products under stress conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (60°C), UV light, or oxidative conditions (HO).

- LC-MS/MS Analysis : Detect major degradation products, such as:

- Hydrolysis Product : (R)-pyrrolidine-2-carboxylic acid (m/z 129.08 [M+H]) .

- Oxidative Byproduct : 4-Methylbenzaldehyde (m/z 121.06 [M+H]) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.